molecular formula C16H19N3O B7468924 Azocan-1-yl(quinoxalin-6-yl)methanone

Azocan-1-yl(quinoxalin-6-yl)methanone

Cat. No. B7468924
M. Wt: 269.34 g/mol
InChI Key: CQIQSVPRIHGRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azocan-1-yl(quinoxalin-6-yl)methanone, also known as AQM, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. AQM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of Azocan-1-yl(quinoxalin-6-yl)methanone is not yet fully understood, but it is believed to involve the binding of this compound to specific targets in biological systems. One proposed mechanism involves the binding of this compound to metal ions, which can then lead to the generation of reactive oxygen species that can cause damage to cellular components.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of Azocan-1-yl(quinoxalin-6-yl)methanone is its ability to act as a fluorescent probe for the detection of metal ions, making it a valuable tool for studying metal ion homeostasis in biological systems. However, this compound has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for the study of Azocan-1-yl(quinoxalin-6-yl)methanone. One area of focus could be the development of more stable and soluble derivatives of this compound for use in experimental settings. Another area of focus could be the development of this compound-based therapeutics for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.

Synthesis Methods

The synthesis of Azocan-1-yl(quinoxalin-6-yl)methanone can be achieved through a multi-step process involving the reaction of quinoxaline with a variety of reagents. One such method involves the reaction of quinoxaline with 2-methyl-2-oxazoline in the presence of a catalyst to yield the intermediate 2-(quinoxalin-6-yl)oxazoline, which can then be reacted with an azide to yield this compound.

Scientific Research Applications

Azocan-1-yl(quinoxalin-6-yl)methanone has been found to have a wide range of potential applications in scientific research. One area of focus has been its use as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.

properties

IUPAC Name

azocan-1-yl(quinoxalin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(19-10-4-2-1-3-5-11-19)13-6-7-14-15(12-13)18-9-8-17-14/h6-9,12H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIQSVPRIHGRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.